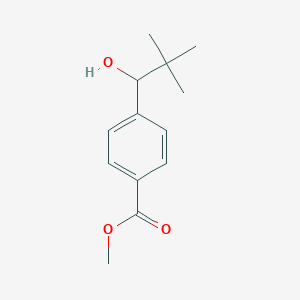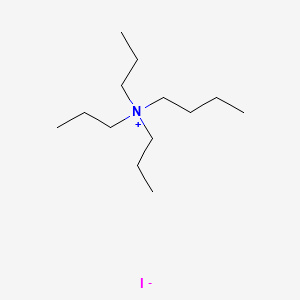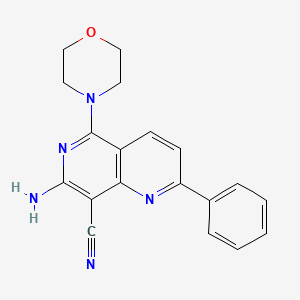
N-(5-Amino-3-methylpyridin-2-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Amino-3-methylpyridin-2-yl)acetamide is an organic compound with the molecular formula C8H11N3O. It is a derivative of pyridine, characterized by the presence of an amino group at the 5th position and a methyl group at the 3rd position on the pyridine ring, along with an acetamide group at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-3-methylpyridin-2-yl)acetamide typically involves the reaction of 5-amino-3-methylpyridine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{5-Amino-3-methylpyridine} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Amino-3-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
N-(5-Amino-3-methylpyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-Amino-3-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetamide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Amino-2-methylpyridin-3-yl)acetamide
- N-(3-Amino-5-methylpyridin-2-yl)acetamide
- N-(5-Amino-3-ethylpyridin-2-yl)acetamide
Uniqueness
N-(5-Amino-3-methylpyridin-2-yl)acetamide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
1196152-84-7 |
|---|---|
Formule moléculaire |
C8H11N3O |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
N-(5-amino-3-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H11N3O/c1-5-3-7(9)4-10-8(5)11-6(2)12/h3-4H,9H2,1-2H3,(H,10,11,12) |
Clé InChI |
YMRUAVDWBYTGNE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1NC(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one](/img/structure/B14175054.png)
![2-Naphthalenecarboxylic acid, 6-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-, ethyl ester](/img/structure/B14175058.png)
![1-(3-Phenylpropyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine](/img/structure/B14175060.png)

![5-bromo-1'-cyclobutylspiro[3H-1-benzofuran-2,4'-piperidine]](/img/structure/B14175084.png)





![N-[2-(4-methoxyphenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B14175122.png)

![9-Chloro-5,6-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14175131.png)

